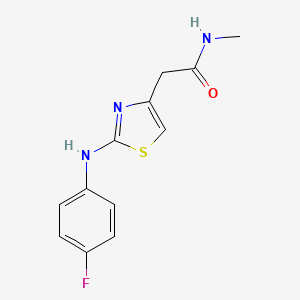

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZPCNQZRJZBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with thioamide under specific conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to obtain the final product. Common reagents used in this synthesis include thioamide, 4-fluoroaniline, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and fluorophenyl moieties. For instance, derivatives of thiazole have shown significant inhibitory effects on various cancer cell lines. The incorporation of a 4-fluorophenyl group enhances the biological activity by improving the compound's binding affinity to target proteins involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds similar to 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide have demonstrated antimicrobial activity against a range of bacteria and fungi. The thiazole ring is known for its ability to disrupt microbial cell wall synthesis, making it a promising scaffold for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating histone acetylation levels, leading to altered gene expression profiles associated with cell cycle regulation and survival .

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Antimicrobial Testing

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-fluorophenylamino group in the target compound (vs. Sulfonamide vs. Acetamide: The sulfonamido group in ’s compound increases hydrogen-bonding capacity, which could enhance interactions with charged residues in enzymes .

Impact of Heterocyclic Modifications: Morpholinoacetamide () introduces a six-membered oxygen-containing ring, improving aqueous solubility compared to the methyl group in the target compound . Phenoxy substituents () add bulk and lipophilicity, which may influence blood-brain barrier penetration .

Synthetic Pathways :

- The target compound’s synthesis likely involves N-methylation of a precursor acetamide (e.g., 2-chloro-N-(thiazol-2-yl)acetamide derivatives in ) .

- highlights the use of IR and NMR spectroscopy to confirm tautomeric forms in related triazoles, a method applicable to verifying the thiazole-acetamide structure here .

Physicochemical Properties

Biological Activity

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 253.31 g/mol. The structure includes a thiazole ring, an amine group, and a fluorophenyl moiety, which may contribute to its biological activity.

Research indicates that compounds with thiazole structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the fluorophenyl group may enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-based compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. One study reported that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities. In vitro assays have demonstrated that certain thiazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide may possess therapeutic potential in inflammatory diseases.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.